molecular formula C16H10N4S B15139652 h-NTPDase-IN-3

h-NTPDase-IN-3

Cat. No.: B15139652
M. Wt: 290.3 g/mol
InChI Key: ZUSVATVCNQIYMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

h-NTPDase-IN-3 is a pan-inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze ATP and ADP to AMP and inorganic phosphate. This compound has shown inhibitory activity against multiple NTPDase isoforms, including h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8 .

Preparation Methods

The synthesis of h-NTPDase-IN-3 involves sequential nucleophilic aromatic substitution (SNAr) and Suzuki reactions. The specific reaction conditions and industrial production methods are detailed in the literature . The compound is synthesized through a series of steps that include the formation of thieno[3,2-d]pyrimidine derivatives, which are then subjected to further chemical modifications to achieve the final product.

Chemical Reactions Analysis

h-NTPDase-IN-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

h-NTPDase-IN-3 has a wide range of scientific research applications:

Mechanism of Action

h-NTPDase-IN-3 exerts its effects by inhibiting the enzymatic activity of NTPDases. These enzymes are involved in the hydrolysis of extracellular nucleotides, which play a crucial role in various physiological processes. By inhibiting NTPDases, this compound modulates the levels of extracellular ATP and ADP, thereby affecting cellular signaling pathways and immune responses .

Comparison with Similar Compounds

h-NTPDase-IN-3 is unique in its ability to inhibit multiple NTPDase isoforms with varying degrees of potency. Similar compounds include:

Properties

Molecular Formula

C16H10N4S

Molecular Weight

290.3 g/mol

IUPAC Name

4,7-dipyridin-3-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C16H10N4S/c1-3-11(7-17-5-1)13-9-21-16-14(19-10-20-15(13)16)12-4-2-6-18-8-12/h1-10H

InChI Key

ZUSVATVCNQIYMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC3=C2N=CN=C3C4=CN=CC=C4

Origin of Product

United States

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